3-(2,5-Difluorophenyl)-1h-pyrazole
Overview
Description
3-(2,5-Difluorophenyl)-1h-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 2,5-difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of fluorescent probes for molecular detection.
Future Directions
The future directions for research on “5-(2,5-difluorophenyl)-1H-pyrazole” could include further investigation into its synthesis, properties, and potential applications. This could involve more detailed studies on its reactivity, mechanism of action, and potential uses in medicine or other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)-1h-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 2,5-difluorobenzaldehyde. One common method is the reaction of 2,5-difluorobenzaldehyde with hydrazine hydrate under basic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-1h-pyrazole involves its interaction with specific molecular targets, leading to biological effects. For instance, its anticancer activity is attributed to the induction of apoptosis through the activation of caspase-3 and cleavage of PARP (poly ADP-ribose polymerase) . This compound may also inhibit key enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
- 3-(2,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole
- 2,5-Difluorophenyl isocyanate
Comparison: 3-(2,5-Difluorophenyl)-1h-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities. Compared to other similar compounds, it exhibits higher selectivity and potency in its anticancer and antimicrobial activities .
Properties
IUPAC Name |
5-(2,5-difluorophenyl)-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9/h1-5H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSIJHAAEYQRHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=NN2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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